2,6-Dichloro-3-phenylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-phenylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-13(14(16)18-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFAMOKHMNWINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302806 | |
| Record name | 2,6-Dichloro-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76672-25-8 | |
| Record name | 2,6-Dichloro-3-phenylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76672-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,6 Dichloro 3 Phenylquinoxaline and Its Derivatives
Established Synthetic Pathways to the Quinoxaline (B1680401) Core
The foundational structure of quinoxaline is typically assembled through well-established synthetic routes that have been refined over time with new catalytic systems and reaction conditions.
The most classical and widely utilized method for synthesizing the quinoxaline ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as an α-diketone. nih.govsapub.org This reaction, known as the Hinsberg quinoxaline synthesis, forms the pyrazine (B50134) ring of the quinoxaline core. nih.gov The reaction typically proceeds by the initial formation of a diimine intermediate, followed by cyclization and dehydration to yield the quinoxaline. nih.gov
For the synthesis of a 3-phenylquinoxaline derivative, the α-diketone used is benzil (B1666583) (1,2-diphenylethane-1,2-dione). When reacted with a substituted o-phenylenediamine, such as 4-chloro-1,2-phenylenediamine, the resulting product is a 6-chloro-2,3-diphenylquinoxaline. To obtain the target compound, 2,6-dichloro-3-phenylquinoxaline, further specific modifications are necessary. The general applicability of this condensation reaction allows for the synthesis of a wide array of quinoxaline derivatives by varying the substituents on both the o-phenylenediamine and the α-diketone. nih.govijiset.com
The reaction conditions for this condensation can vary, from refluxing in ethanol (B145695) or acetic acid to more environmentally friendly approaches using water or solvent-free conditions. ijiset.comresearchgate.net Microwave irradiation has also been employed to accelerate the reaction, often leading to higher yields and shorter reaction times. sapub.org
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline (B159395) | Rectified spirit, reflux | ijiset.com |
| Substituted o-phenylenediamines | 1,2-Diketones | Substituted quinoxalines | Citric acid, ethanol | ijiset.com |
| o-Phenylenediamine | Glyoxal | Quinoxaline | Ni-nanoparticles, acetonitrile (B52724) | sapub.org |
| 4-Bromo-o-phenylenediamine | Oxalic acid | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | Hydrochloric acid | nih.gov |
| 3,4-Diaminobenzoic acid | Benzil | 2,3-Diphenylquinoxaline-6-carboxylic acid | Glacial acetic acid | nih.gov |
A multitude of catalytic systems have been developed to improve the efficiency and selectivity of quinoxaline synthesis. thieme-connect.com These catalysts can be broadly categorized into metal-based catalysts, organocatalysts, and heterogeneous catalysts.
Metal-based catalysts play a significant role in promoting the condensation reaction. Catalysts such as palladium acetate (B1210297), copper(II) sulfate (B86663) pentahydrate, chromium(II) chloride, and lead(II) bromide have been shown to be effective. researchgate.netorientjchem.org For instance, palladium acetate in the presence of a strong base like triphenylphosphine (B44618) can catalyze the condensation of substituted isatins with o-phenylenediamines to yield quinoxaline derivatives. researchgate.netbohrium.com Nano-particle based catalysts, like nano-γ-Fe2O3–SO3H, have also been utilized for their high efficiency and reusability. rsc.org
Organocatalysts , which are metal-free and often considered more environmentally benign, have also been successfully employed. nih.gov These include Brønsted acids like citric acid and sulfamic acid, as well as ionic liquids. nih.govthieme-connect.com For example, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate functionalized cellulose (B213188) has been used as a heterogeneous organocatalyst in water, providing good to excellent yields of quinoxalines. nih.gov
Heterogeneous catalysts offer the advantage of easy separation and recyclability. nih.gov Alumina-supported heteropolyoxometalates, such as AlCuMoVP and AlFeMoVP, have been shown to be highly effective and reusable catalysts for the synthesis of quinoxalines at room temperature. nih.gov Silica nanoparticles have also been used as a solid support for catalysts, providing high yields in short reaction times under solvent-free conditions. rsc.org
| Catalyst | Reactants | Solvent | Key Features | Reference |
| Palladium acetate / Triphenylphosphine | Substituted isatin (B1672199), o-phenylenediamine | - | Mild conditions, good to excellent yields | researchgate.netbohrium.com |
| Alumina-supported heteropolyoxometalates | o-Phenylenediamines, 1,2-diketones | Toluene | Reusable, high yields at room temperature | nih.gov |
| Ionic liquid functionalized cellulose | o-Phenylenediamines, 1,2-dicarbonyl compounds | Water | Green solvent, high yields | nih.gov |
| Nano-γ-Fe2O3–SO3H | o-Phenylenediamines, 1,2-diketones/α-bromoketones | Solvent-free | Heterogeneous, reusable | rsc.org |
| Citric acid | o-Phenylenediamines, 1,2-dicarbonyl compounds | Ethanol | Edible, non-toxic, rapid reaction | ijiset.com |
Targeted Synthesis of this compound
The synthesis of the specific compound this compound requires a multi-step approach, involving the formation of the quinoxaline core followed by targeted chlorination and functionalization.
Introducing chlorine atoms at specific positions on the quinoxaline ring is a crucial step in the synthesis of this compound. Chlorination can be achieved through various reagents and methods.
One common strategy involves the chlorination of a quinoxalinone precursor. For example, 6-bromo-1,4-dihydroquinoxaline-2,3-dione can be chlorinated using phosphorus oxychloride in the presence of a catalyst like DMF to yield 6-bromo-2,3-dichloroquinoxaline. nih.gov Similarly, 6-chloro-2-hydroxyquinoxaline can be converted to 2,6-dichloroquinoxaline (B50164) using a chlorinating agent. google.comgoogle.com A novel method utilizes solid phosgene (B1210022) (triphosgene) as a chlorinating agent for 6-chloro-2-hydroxyquinoxaline, which is considered a safer and more environmentally friendly alternative to gaseous phosgene. google.com This reaction proceeds in an organic solvent with a catalyst, such as an organic amide, to give high yields of the desired 2,6-dichloroquinoxaline. google.com Other chlorinating agents that can be used include thionyl chloride and phosphorus pentachloride. google.com
Achieving the desired substitution pattern in dihalogenated quinoxalines requires regioselective functionalization. The reactivity of the different positions on the quinoxaline ring can be influenced by the existing substituents. For instance, in 6-bromo-2,3-dichloroquinoxaline, the chlorine atom at the 3-position is found to be more reactive towards nucleophilic substitution than the one at the 2-position, which is attributed to the electron-withdrawing effect of the bromine atom at the 6-position. nih.gov This differential reactivity allows for the selective introduction of a substituent at the 3-position.
Directed metalation is another powerful tool for regioselective functionalization. researchgate.netscite.ai By using specific metalating agents, such as lithium amides or mixed-metal reagents, it is possible to deprotonate a specific carbon atom on the quinoline (B57606) (a related heterocyclic system) ring, which can then react with an electrophile. researchgate.net While direct C-H functionalization of the quinoxaline core is an active area of research, it often requires specific directing groups to achieve high regioselectivity. mdpi.comnih.gov
To improve synthetic efficiency and reduce waste, multi-component reactions (MCRs) and one-pot syntheses have gained prominence in the synthesis of quinoxalines. bohrium.comscribd.com These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates.
Several MCRs for quinoxaline synthesis have been developed. bohrium.comscribd.com For example, a three-component reaction of quinoxalin-2(1H)-ones, DMSO, and styrene, mediated by H2O2, has been used to synthesize 3-substituted quinoxalin-2(1H)-ones. mdpi.com Another example is a base-catalyzed three-component synthesis of quinoxalin-2-thiones from o-phenylenediamines, aryl ketones, and elemental sulfur. thieme-connect.com
One-pot syntheses often involve a sequence of reactions where the reagents for the subsequent steps are added to the same reaction mixture. A one-pot protocol for the synthesis of quinoxaline derivatives involves the condensation of substituted isatin with a substituted o-phenylenediamine in the presence of a palladium acetate catalyst and a strong base. researchgate.net Another approach describes a one-pot synthesis of quinoxalines via an oxidative cyclization of α-haloketones and o-phenylenediamines, which notably does not require a catalyst. nih.gov These methods offer advantages in terms of atom economy, reduced reaction times, and simplified workup procedures. researchgate.netbohrium.com
Post-Synthetic Derivatization of this compound
The chlorine atoms at the C2 and C6 positions of the this compound scaffold serve as versatile handles for a range of chemical transformations. These positions exhibit different electronic properties, enabling selective modifications through carefully chosen reaction conditions. The C2 position is part of the electron-deficient pyrazine ring, making its attached chlorine atom highly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Conversely, the C6 chlorine on the benzene (B151609) ring is less activated, often requiring more stringent conditions to react. This reactivity difference is a key factor in devising sequential and regioselective derivatization strategies.
Carbon-Carbon Bond Formation Reactions
The construction of new carbon-carbon bonds is a fundamental strategy for elaborating the this compound molecule, enabling the synthesis of complex architectures.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. researchgate.netnih.gov The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly effective for the arylation of halogenated quinoxalines. nih.govlibretexts.orgnih.gov
For the closely related substrate, 2,6-dichloroquinoxaline, studies have shown that site-selective monoarylation can be achieved with high regioselectivity. researchgate.net The reaction preferentially occurs at the more electrophilic C2 position of the pyrazine ring. The selectivity is primarily controlled by electronic parameters; the carbon atom at position 2 is more electron-deficient than the one at position 6, facilitating oxidative addition to the Pd(0) catalyst at this site first. researchgate.net
A variety of mono- and diarylated quinoxaline derivatives can be prepared by controlling the reaction conditions. For instance, using a catalyst system like Pd(PPh₃)₄ with a base such as K₃PO₄ in THF at elevated temperatures allows for the selective substitution of the C2 chlorine with a range of arylboronic acids. researchgate.net Subsequent coupling at the C6 position can be achieved under different, often more forcing, conditions to yield diarylated products. researchgate.net
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 6-chloro-2-(2-tolyl)quinoxaline | 77 |
| 2 | 3-Tolylboronic acid | 6-chloro-2-(3-tolyl)quinoxaline | 67 |
| 3 | 4-Tolylboronic acid | 6-chloro-2-(4-tolyl)quinoxaline | 75 |
| 4 | 3,5-Dimethylphenylboronic acid | 6-chloro-2-(3,5-dimethylphenyl)quinoxaline | 90 |
| 5 | 2-Methoxyphenylboronic acid | 6-chloro-2-(2-methoxyphenyl)quinoxaline | 72 |
| 6 | 4-Methoxyphenylboronic acid | 6-chloro-2-(4-methoxyphenyl)quinoxaline | 63 |
| 7 | 2-Thienylboronic acid | 6-chloro-2-(2-thienyl)quinoxaline | 45 |
| 8 | 4-Fluorophenylboronic acid | 6-chloro-2-(4-fluorophenyl)quinoxaline | 62 |
Table 1: Examples of regioselective Suzuki-Miyaura cross-coupling at the C2 position of 2,6-dichloroquinoxaline. Data sourced from a study by Ali et al. researchgate.net
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods can be employed for alkylation and arylation. Direct C-H arylation represents an increasingly important strategy, offering a more atom-economical alternative by avoiding the pre-functionalization of the coupling partner. rsc.org While specific examples on this compound are not extensively detailed, the principles of direct arylation on electron-rich or electron-deficient heterocycles are well-established. nih.govnih.gov These reactions typically involve a palladium catalyst that facilitates the coupling of a C-H bond with an aryl halide. rsc.org
Another key strategy is the α-arylation of carbonyl compounds, where an enolate is coupled with an aryl halide. researchgate.net This method could be applied to introduce ketone, ester, or other carbonyl-containing moieties to the quinoxaline core by first preparing a suitable enolate and coupling it with this compound under palladium catalysis. The success of these reactions often relies on the use of specialized ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which promote the crucial reductive elimination step from the arylpalladium intermediate. researchgate.net
Carbon-Heteroatom Bond Formation Reactions
The introduction of heteroatoms such as nitrogen and oxygen can significantly alter the physicochemical and biological properties of the quinoxaline scaffold.
The chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The reaction mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. libretexts.org The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C2 and C3 positions towards nucleophilic attack. Consequently, the chlorine at C2 is significantly more reactive than the chlorine at C6. nih.gov
This reactivity difference allows for selective monosubstitution at the C2 position under mild conditions. A wide range of nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines, can be used. nih.gov For example, reacting 2,4-dichloroquinazolines, a related heterocyclic system, with various amines consistently results in regioselective substitution at the more activated C4 position (analogous to C2 in quinoxalines). nih.gov To achieve disubstitution, including at the less reactive C6 position, more forcing conditions such as higher temperatures or the use of stronger nucleophiles are typically required.
| Nucleophile | Reagent | Product Type |
| Amine | R₂NH (e.g., Dimethylamine, Piperidine) | 2-Amino-6-chloro-3-phenylquinoxaline |
| Aniline | ArNH₂ (e.g., Aniline, p-Toluidine) | 2-Anilino-6-chloro-3-phenylquinoxaline |
| Thiolate | RS⁻ (e.g., Sodium thiophenoxide) | 6-Chloro-3-phenyl-2-(phenylthio)quinoxaline |
| Alkoxide | RO⁻ (e.g., Sodium methoxide) | 6-Chloro-2-methoxy-3-phenylquinoxaline |
Table 2: Representative nucleophiles for SNAr reactions with this compound, showing preferential substitution at the C2 position.
Oxygen-containing functional groups can be introduced onto the quinoxaline ring primarily through the nucleophilic substitution of the chlorine atoms. Alkoxylation, the introduction of an alkoxy group (-OR), is readily achieved by reacting this compound with an alcohol in the presence of a strong base, or more commonly, with a pre-formed sodium or potassium alkoxide. rsc.org
Similar to other nucleophilic substitutions, this reaction occurs preferentially at the C2 position due to its higher electrophilicity. The reaction of this compound with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) would selectively yield 6-chloro-2-methoxy-3-phenylquinoxaline under controlled conditions. The introduction of a second alkoxy group at the C6 position would necessitate harsher conditions. Hydrolysis, the substitution of chlorine with a hydroxyl group, can also occur, particularly under strongly basic aqueous conditions at high temperatures, although this can sometimes be a competitive side reaction during other substitutions. rsc.org These reactions provide a direct pathway to alkoxy- and hydroxy-substituted quinoxalines, which are valuable intermediates for further synthetic transformations. nih.gov
Introduction of Nitrogen-Containing Substituents (e.g., Amination, Hydrazide Formation)
The introduction of nitrogen-containing functional groups, such as amino and hydrazide moieties, onto the this compound scaffold is a key strategy for creating new derivatives with potential applications in medicinal chemistry and materials science. These reactions typically proceed through nucleophilic aromatic substitution (SNAr) at the C2 position, which is activated by the adjacent nitrogen atom and the phenyl group.
Amination Reactions:
The chlorine atom at the C2 position of this compound is susceptible to nucleophilic attack by amines. However, palladium-catalyzed amination reactions on dichloroquinolines have shown variable selectivity. For instance, the Pd-catalyzed amination of 2,6-dichloroquinoline (B154368) with adamantane-containing amines resulted in very low selectivity, often leading to complex mixtures that are difficult to separate. nih.govmdpi.comresearchgate.net In many cases, BINAP was a successful ligand, but for some sterically hindered amines, DavePhos was required. nih.govresearchgate.net
A more direct approach involves the nucleophilic aromatic substitution of the C2-chloro group with various amines. This reaction is often carried out by heating the dichloroquinoxaline with an excess of the amine, sometimes in the presence of a base. The reaction with ortho-iodobenzamides and an amine in the presence of pyridine (B92270) has been shown to proceed with high ortho-specificity. rsc.org
| Reactant | Amine | Catalyst/Ligand | Solvent | Conditions | Product | Observations | Reference |
|---|---|---|---|---|---|---|---|
| 2,6-Dichloroquinoline | Adamantane-containing amines | Pd(dba)₂/BINAP or DavePhos | Dioxane | Reflux, 6-15 h | Complex mixture | Very low selectivity for mono- or diamination. | nih.govmdpi.comresearchgate.net |
| ortho-Iodobenzamide | Various amines | None (Pyridine as base) | Not specified | Room Temperature | ortho-Amino-benzamide | Highly ortho-selective SNAr. | rsc.org |
Hydrazide Formation:
The synthesis of hydrazide derivatives of this compound can be achieved by reacting it with hydrazine (B178648) hydrate (B1144303). This reaction typically results in the substitution of the C2-chloro group to form 2-hydrazinyl-6-chloro-3-phenylquinoxaline. This intermediate is a versatile building block for the synthesis of a variety of heterocyclic compounds, such as triazoloquinoxalines. nih.gov The general procedure involves refluxing the dichloroquinoxaline with an excess of hydrazine hydrate in a suitable solvent like ethanol. rsc.orgmdpi.com The resulting hydrazide can then be reacted with various aldehydes or ketones to form hydrazones. researchgate.netnih.gov
For instance, 2,3-diphenylquinoxaline-6-carboxylic acid can be converted to its corresponding ethyl ester, which then reacts with hydrazine to form 2,3-diphenylquinoxaline-6-carbohydrazide. nih.gov This carbohydrazide (B1668358) can be further reacted with a wide range of aldehydes to produce the final hydrazone derivatives. nih.gov
| Starting Material | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Chloro-3-phenylquinoxaline (B372602) | Hydrazine hydrate | Ethanol | Reflux | 2-Hydrazino-3-phenylquinoxaline | nih.gov |
| Ethyl 2,3-diphenylquinoxaline-6-carboxylate | Hydrazine | Not specified | Room Temperature | 2,3-Diphenylquinoxaline-6-carbohydrazide | nih.gov |
| 2,3-Diphenylquinoxaline-6-carbohydrazide | Various aldehydes | Not specified | Not specified | Diphenylquinoxaline-6-carbohydrazide hybrids (hydrazones) | nih.gov |
| Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | Hydrazine | Not specified | Not specified | 3-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)propanehydrazide | rsc.org |
Introduction of Sulfur-Containing Substituents (e.g., Thiolation)
The introduction of sulfur-containing groups can be accomplished through nucleophilic substitution of the chlorine atoms with sulfur nucleophiles. For example, 3-phenylquinoxaline-2(1H)-thione can be prepared by reacting 2-chloro-3-phenylquinoxaline with a sulfur source like N-cyclohexyldithiocarbamate-cyclohexylammonium salt in a solvent such as chloroform (B151607) under reflux. nih.gov The resulting thione exists in a tautomeric equilibrium with its thiol form. This thione can then be further functionalized, for instance, by S-alkylation reactions. nih.gov
A series of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides were synthesized from 3-phenylquinoxaline-2(1H)-thione, demonstrating the utility of this intermediate for creating more complex sulfur-containing derivatives. nih.gov
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Chloro-3-phenylquinoxaline | N-cyclohexyldithiocarbamatecyclohexylammonium salt | CHCl₃ | Reflux (61 °C), 12 h | 3-Phenylquinoxaline-2(1H)-thione | nih.gov |
Oxidation Reactions (e.g., Quinoxaline 1,4-Dioxide Formation)
The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. The synthesis of quinoxaline 1,4-dioxides is of interest as these compounds often exhibit enhanced biological activity. A common reagent for the N-oxidation of heterocyclic compounds is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out by treating the quinoxaline derivative with m-CPBA in a suitable solvent like dichloromethane (B109758) at or below room temperature.
| Substrate Type | Oxidizing Agent | Solvent | General Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Heterocyclic compounds | m-CPBA | Dichloromethane | Room temperature or below | N-Oxide derivatives | researchgate.netorganic-chemistry.org |
| Steroidal phenols | m-CPBA/Iron salt | Not specified | Variable temperature and time | Quinol/epoxyquinol mixture | researchgate.net |
Wittig Reactions for Vinyl-Substituted Derivatives
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, allowing for the introduction of vinyl substituents onto the quinoxaline core. researchgate.netrsc.orgmasterorganicchemistry.comlibretexts.org This reaction typically involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. researchgate.netrsc.orgmasterorganicchemistry.comlibretexts.org
In the context of quinoxaline chemistry, a vinyl benzaldehyde-containing quinoxaline derivative was synthesized from 6-methyl-2,3-diphenylquinoxaline. symbiosisonlinepublishing.com The synthesis involved the bromination of the methyl group using N-bromosuccinimide (NBS), followed by reaction with triphenylphosphine to form the corresponding phosphonium salt. symbiosisonlinepublishing.com The resulting ylide, generated by treatment with a base, was then reacted with terephthaldehyde to yield the vinyl-substituted quinoxaline. symbiosisonlinepublishing.com A similar strategy could be employed to introduce a vinyl group at a suitable position on the this compound scaffold, for instance, by first introducing a formyl group that can then participate in a Wittig reaction.
| Starting Material | Reagents | Intermediate | Final Reagent | Product | Reference |
|---|---|---|---|---|---|
| 6-Methyl-2,3-diphenylquinoxaline | 1. NBS 2. Triphenylphosphine | 6-Triphenylphosphonium-bromomethyl-2,3-diphenylquinoxaline | Terephthaldehyde | 2,3-Diphenylquinoxalin-6-vinyl benzaldehyde (B42025) | symbiosisonlinepublishing.com |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in organic chemistry. rsc.orgresearchgate.netnih.gov These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. For the synthesis of quinoxaline derivatives, several green chemistry strategies have been explored, including the use of ultrasound and microwave irradiation.
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable green technique. rsc.orgresearchgate.netnih.gov Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions than traditional methods. rsc.orgresearchgate.netnih.gov For instance, the synthesis of quinoxaline derivatives has been achieved in high yields and short reaction times using ultrasound-assisted, catalyst-free condensation of 1,2-diamines and 1,2-dicarbonyl compounds in ethanol at room temperature. researchgate.net One-pot synthesis of chalcone-quinoxalines has also been reported using an organocatalyst under ultrasonic mediation. iau.ir These methods offer advantages such as reduced energy consumption and the use of greener solvents. researchgate.netiau.ir
| Reactants | Catalyst | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| 1,2-Diamines and 1,2-Diketones | Catalyst-free | Ethanol | Room temperature, ultrasound | High yields, short reaction times, avoids hazardous catalysts. | researchgate.net |
| Parahydroxy acetophenone, aldehydes, and 2,6-dichloroquinoxaline | Pyrrolidine (organocatalyst) | DMF | Ultrasound | One-pot synthesis, high efficiency, short reaction time. | iau.ir |
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has gained widespread acceptance as a green chemistry tool. nih.govdigitellinc.comnih.govscholarsresearchlibrary.com Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. The synthesis of various quinoxaline derivatives has been successfully carried out using microwave irradiation, often in solvent-free conditions, which further enhances the green credentials of the method. digitellinc.comnih.govscholarsresearchlibrary.com For example, 6-substituted quinoxalines and 7-substituted pyrido[2,3b]pyrazines have been synthesized in good yields and short reaction times without the need for solvents or catalysts. nih.gov
| Reactants | Catalyst/Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| 6-Substituted quinoxalines and 7-substituted pyrido[2,3b]pyrazines | Solvent and catalyst-free | Microwave irradiation | Good yields, short reaction times, no solvent or catalyst needed. | nih.gov |
| Various 2-quinoxalinone-3-hydrazone derivatives | Not specified | Microwave irradiation | Simple and efficient method. | nih.gov |
| 2,3-Disubstituted-quinazolin-4-one derivatives | Not specified | Microwave irradiation | Reduction in reaction time, procedural simplicity, cleaner reaction, easy work up, and improved yields. | scholarsresearchlibrary.com |
Advanced Spectroscopic and Structural Elucidation
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of 2,6-dichloro-3-phenylquinoxaline would show characteristic absorption bands for the functional groups present. Key expected vibrations include C=N stretching from the quinoxaline (B1680401) ring, C=C stretching from the aromatic rings, C-H stretching and bending, and C-Cl stretching from the chloro substituents.
Note: Specific experimental IR data for this compound could not be located in the reviewed scientific literature.
| Functional Group | Expected Vibrational Frequency (ν, cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch | 1650-1550 |
| Aromatic C=C Stretch | 1600-1450 |
| C-Cl Stretch | 800-600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through analysis of fragmentation patterns. For this compound (C₁₄H₇Cl₂N₂), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) would be observed for the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of chlorine atoms and cleavage of the phenyl group.
Note: Specific experimental MS data for this compound could not be located in the reviewed scientific literature.
| Fragment | Predicted m/z Value |
|---|---|
| No experimental data available |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the determination of a unique molecular formula from the observed mass-to-charge ratio (m/z). This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for a Related Chloro-phenylquinoxaline Derivative
| Parameter | Value | Reference |
| Compound | 6-Chloro-2-phenylquinoxaline | researchgate.net |
| Ion Formula | [M+H]⁺ | researchgate.net |
| Calculated m/z | 283.09869 | researchgate.net |
| Found m/z | 283.10003 | researchgate.net |
| Mass Error | 4.7 ppm | Calculated |
This table presents data for a related compound to illustrate the principles of HRMS analysis as specific data for this compound was not available in the cited sources.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is widely used in pharmaceutical analysis to assess the purity of a sample, identify impurities, and quantify the concentration of the main component. researchgate.net The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component, allowing for their identification.
For this compound, an LC-MS method would be developed to ensure the purity of the synthesized compound. A reversed-phase HPLC column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape. The mass spectrometer, often a quadrupole or ion trap, would provide the mass-to-charge ratio of the eluting compounds. While specific LC-MS chromatograms for this compound are not available in the reviewed literature, the technique is standard for the analysis of similar heterocyclic compounds. researchgate.netsigmaaldrich.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is commonly used as the ion source for mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS). ESI is capable of producing intact molecular ions from thermally labile and non-volatile molecules in solution, making it ideal for the analysis of a wide range of organic compounds, including quinoxaline derivatives. symbiosisonlinepublishing.com
In the context of this compound, ESI-MS would typically be performed in positive ion mode, where the molecule would be protonated to form the [M+H]⁺ ion. The mass spectrum would show a cluster of peaks corresponding to the isotopic distribution of the molecule, which is significantly influenced by the two chlorine atoms. The relative intensities of the isotopic peaks can be calculated and compared with the experimental data to confirm the presence and number of chlorine atoms in the molecule. Although direct ESI-MS spectra for this compound are not provided in the searched literature, the principles of the technique are well-established for similar compounds. researchgate.netsymbiosisonlinepublishing.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (n-π* and π-π*)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. In organic molecules containing heteroatoms and conjugated systems, such as this compound, the most common electronic transitions are n-π* (an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital) and π-π* (an electron from a bonding π orbital is promoted to an anti-bonding π* orbital). symbiosisonlinepublishing.com
The quinoxaline core is a chromophore that gives rise to characteristic UV-Vis absorption bands. The π-π* transitions are typically of high intensity and occur at shorter wavelengths, while the n-π* transitions are of lower intensity and appear at longer wavelengths. symbiosisonlinepublishing.comambeed.com The substitution pattern on the quinoxaline ring can influence the position and intensity of these absorption bands. For instance, the presence of the phenyl group and chlorine atoms in this compound would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoxaline.
While a specific UV-Vis spectrum for this compound was not found, data for a related compound, 6-methyl-2,3-diphenylquinoxaline, illustrates the typical electronic transitions observed in this class of compounds. ambeed.com
Table 2: Representative UV-Vis Absorption Data for a Related Phenylquinoxaline Derivative
| Compound | Solvent | λmax (nm) | Transition | Reference |
| 6-methyl-2,3-diphenylquinoxaline | Ethanol (B145695) | 248.50 | π-π | ambeed.com |
| 6-methyl-2,3-diphenylquinoxaline | Ethanol | 347.50 | n-π | ambeed.com |
This table presents data for a related compound to illustrate the principles of UV-Vis spectroscopy as specific data for this compound was not available in the cited sources.
X-ray Crystallography and Solid-State Characterization
The crystallographic analysis of quinoxaline derivatives has been reported for numerous compounds, revealing details about their planarity and packing motifs. rasayanjournal.co.inchemicalbook.com For this compound, a single-crystal X-ray diffraction study would provide invaluable information. However, a search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this specific compound. cam.ac.uk To illustrate the type of data obtained from such an analysis, a representative table of crystallographic data for a related compound, 6,8-dichloro-3-(pyridin-2-yl)quinoxaline, is provided below. chemicalbook.com
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Dichloroquinoxaline Derivative
| Parameter | Value | Reference |
| Compound | 6,8-Dichloro-3-(pyridin-2-yl)quinoxaline | chemicalbook.com |
| Empirical Formula | C₂₀H₁₆Cl₂N₄ | chemicalbook.com |
| Crystal System | Monoclinic | chemicalbook.com |
| Space Group | P2₁/c | chemicalbook.com |
| a (Å) | 12.345(6) | chemicalbook.com |
| b (Å) | 10.987(5) | chemicalbook.com |
| c (Å) | 13.456(7) | chemicalbook.com |
| β (°) | 98.765(4) | chemicalbook.com |
| Volume (ų) | 1801.1(15) | chemicalbook.com |
| Z | 4 | chemicalbook.com |
This table presents data for a related compound to illustrate the type of information obtained from single-crystal X-ray diffraction, as specific data for this compound was not available in the cited sources.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. rasayanjournal.co.insigmaaldrich.comscbt.comcymitquimica.com By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions of close contact between neighboring molecules, which correspond to intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. rasayanjournal.co.insigmaaldrich.comscbt.comcymitquimica.com
For this compound, Hirshfeld surface analysis would be particularly insightful for understanding the role of the chlorine atoms and the phenyl ring in directing the crystal packing. The chlorine atoms could participate in halogen bonding (C-Cl···N or C-Cl···Cl) or other weak interactions. The phenyl and quinoxaline rings could engage in π-π stacking or C-H···π interactions. While a Hirshfeld analysis for the title compound is not available, studies on other quinoxaline derivatives have shown that H···H, C···H/H···C, and N···H/H···N are often the dominant interactions governing the crystal packing. rasayanjournal.co.inscbt.com The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. sigmaaldrich.comcymitquimica.com
Supramolecular Properties in the Solid State
No published crystal structure data or studies on the intermolecular interactions, packing motifs, or other supramolecular properties of this compound were found.
Photoluminescence (PL) and Electroluminescence (EL) Studies
Aggregation-Induced Emission (AIE) Enhancement
There is no available research that investigates or reports on the aggregation-induced emission (AIE) characteristics of this compound.
Optoelectronic Properties and Emission Maxima
Specific data on the photoluminescent and electroluminescent properties, including emission maxima, quantum yields, and other optoelectronic parameters for this compound, have not been reported in the scientific literature.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)), which defines the mathematical functions used to build the molecular orbitals.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the equilibrium structure. For 2,6-dichloro-3-phenylquinoxaline, this would involve determining the precise orientation of the phenyl group relative to the dichloroquinoxaline core.
Conformational analysis would explore different rotational isomers (conformers) that arise from the rotation around the single bond connecting the phenyl and quinoxaline (B1680401) rings. By calculating the energy of each conformation, the most stable (lowest energy) conformer can be identified, along with the energy barriers for rotation. The optimized geometric parameters, such as the C-C, C-N, and C-Cl bond lengths and the key bond angles, provide the fundamental structure from which all other electronic properties are calculated.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Distribution)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Its energy level is related to the ionization potential.
LUMO: Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. Its energy level is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and easily polarizable. Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the this compound molecule are involved in electron donation and acceptance.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is illustrative for a generic quinoxaline derivative and not specific to this compound, as this data could not be located in published literature.)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.
Red regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with electronegative atoms (like nitrogen) and are susceptible to electrophilic attack.
Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are often found around hydrogen atoms and are sites for nucleophilic attack.
Green regions: Represent areas of neutral or zero potential.
For this compound, an MEP map would highlight the electronegative nitrogen atoms of the quinoxaline ring as red areas, while the hydrogen atoms on the phenyl ring would likely show as blue. This map provides a powerful visual guide to the molecule's reactive sites.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals representing Lewis structures (i.e., bonds and lone pairs). This method is particularly useful for studying charge transfer and intramolecular interactions.
NBO analysis calculates the natural atomic charges, providing a more robust measure than other methods like Mulliken population analysis. It also quantifies the stabilization energy (E(2)) associated with "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO. These interactions, which represent hyperconjugation, are key to understanding the electronic delocalization within the molecule. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and chlorine atoms and the antibonding orbitals of the aromatic rings, indicating intramolecular charge transfer.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Oscillator Strengths
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states and electronic transitions. This method can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule.
TD-DFT calculations yield the excitation energies required to promote an electron from an occupied orbital to an unoccupied one. It also calculates the oscillator strength (f) for each transition, which is a dimensionless quantity that represents the probability of that transition occurring. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and identify the specific molecular orbitals involved in these electronic transitions (e.g., π → π* or n → π*).
Table 2: Illustrative TD-DFT Data (Note: The following data is illustrative and not specific to this compound.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 3.10 | 400 | 0.55 |
| HOMO-1 → LUMO | 3.54 | 350 | 0.21 |
| HOMO → LUMO+1 | 4.13 | 300 | 0.08 |
Global Reactivity Descriptors (e.g., Fukui Functions)
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. (μ ≈ (E_HOMO + E_LUMO) / 2)
Global Hardness (η): Measures the resistance to change in electron distribution. (η ≈ (E_LUMO - E_HOMO) / 2)
Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. (ω = μ² / 2η)
Fukui functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The function identifies where the electron density changes most significantly upon the addition or removal of an electron, thereby pinpointing specific atoms susceptible to attack.
Molecular Dynamics (MD) Simulations
The intermolecular interactions of this compound are dictated by its chemical structure, which includes a planar quinoxaline ring system, a phenyl substituent, and two chlorine atoms. These features give rise to a variety of non-covalent interactions that influence its solubility, aggregation, and binding to other molecules.
In a solvent, the compound's behavior is largely governed by the polarity of the medium. In nonpolar solvents, van der Waals forces, specifically London dispersion forces, would be the predominant intermolecular interactions between the compound and the solvent molecules. The large, polarizable electron cloud of the aromatic rings contributes significantly to these forces.
In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), dipole-dipole interactions would play a a more significant role. The nitrogen atoms in the quinoxaline ring and the chlorine atoms act as centers of negative partial charge, allowing for electrostatic interactions with the positive dipoles of the solvent molecules.
A key aspect of intermolecular interactions for substituted phenyl-heterocyclic systems is π-π stacking. The planar aromatic rings of this compound can stack with each other or with other aromatic systems, a phenomenon driven by a combination of van der Waals forces and electrostatic interactions between the quadrupole moments of the aromatic rings. The presence of electron-withdrawing chlorine atoms can influence the electron density of the quinoxaline ring system, potentially modulating the strength and geometry of these π-π stacking interactions.
The conformational flexibility of this compound is primarily associated with the rotation of the phenyl group relative to the quinoxaline ring system. The bond connecting the phenyl ring to the quinoxaline core is a single bond, allowing for rotation. However, this rotation is not entirely free and is subject to steric hindrance from the adjacent chlorine atom at position 2 and the nitrogen atom at position 4 of the quinoxaline ring.
Computational methods, such as Density Functional Theory (DFT) calculations, could be employed to determine the potential energy surface for this rotation. Such a calculation would likely reveal energy minima corresponding to stable, twisted conformations and energy barriers for the transition between them. The height of this rotational barrier would provide information on the conformational stability of the molecule at different temperatures. At room temperature, it is expected that the molecule would exist in a dynamic equilibrium of its most stable twisted conformations.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. While specific docking studies for this compound are limited, research on structurally similar diphenylquinoxaline derivatives provides valuable insights into its potential biological targets and binding interactions.
Derivatives of 2,3-diphenylquinoxaline (B159395) have been investigated as inhibitors of several enzymes. For instance, a series of diphenylquinoxaline-6-carbohydrazide hybrids showed good inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Molecular docking studies of the most potent derivative in this series revealed that it occupied the binding pocket of the enzyme, forming favorable interactions with the surrounding amino acid residues. nih.gov The binding energy of the native ligand, acarbose, was -6.143 kcal/mol, while the active derivatives exhibited docking scores in a similar range. nih.gov
In another study, 2,3-diphenylquinoxaline derivatives were evaluated as inhibitors of tubulin polymerization by targeting the colchicine (B1669291) binding site. nih.gov Computational docking studies supported the experimental findings, indicating that these compounds could bind to β-tubulin. The study suggested that electron-donating groups at positions 2 and 3 and electron-withdrawing groups at position 6 of the quinoxaline ring were favorable for activity.
Furthermore, molecular modeling studies on N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and related compounds have shown that they can act as good binders to the human thymidylate synthase (hTS) homodimer interface. nih.govacs.org These studies identified key amino acid residues involved in the binding and suggested that the compounds could stabilize the inactive conformation of the enzyme. nih.govacs.org
For this compound, the presence of the two chlorine atoms would significantly influence its binding characteristics. The chlorine atoms are electron-withdrawing and can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. These interactions, along with hydrophobic and van der Waals interactions, would play a crucial role in the binding of the molecule to a protein target. A hypothetical docking study of this compound into a protein active site would likely show the phenyl and quinoxaline rings engaging in hydrophobic and π-π stacking interactions, while the chlorine atoms could form specific halogen bonds or other electrostatic interactions with polar residues.
Table of Potential Protein Targets and Binding Insights from Related Quinoxaline Derivatives
| Protein Target | Quinoxaline Scaffold | Key Findings from Docking Studies | Putative Interactions | Reference |
| α-Glucosidase | Diphenylquinoxaline-6-carbohydrazide | Active derivatives occupy the enzyme's binding pocket with favorable docking scores. | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Tubulin (Colchicine Binding Site) | 2,3-Diphenylquinoxaline | Compounds bind to β-tubulin, with specific substitutions enhancing activity. | Hydrophobic interactions, potential hydrogen bonds | nih.gov |
| Human Thymidylate Synthase (hTS) | N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide | Compounds bind at the homodimer interface, stabilizing an inactive conformation. | Hydrophobic interactions, key residue interactions | nih.govacs.org |
Reactivity and Reaction Mechanisms of 2,6 Dichloro 3 Phenylquinoxaline
Mechanistic Pathways of Nucleophilic Aromatic Substitution on the Quinoxaline (B1680401) Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2,6-dichloro-3-phenylquinoxaline. The quinoxaline core, with its two nitrogen atoms, is inherently electron-deficient, which facilitates attack by nucleophiles. wikipedia.org This electrophilicity is significantly enhanced by the electron-withdrawing chloro substituents.
The SNAr mechanism is generally a two-step process involving addition-elimination. youtube.com
Nucleophilic Attack and Formation of a Meisenheimer Complex : A nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom in this case). This attack is favored at the C2 and C6 positions. The attack results in the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this intermediate is delocalized over the aromatic system and is effectively stabilized by the electron-withdrawing nitrogen atoms of the quinoxaline ring. youtube.com
Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of the leaving group (chloride ion). This step is typically fast.
While the stepwise pathway is common for highly electron-deficient substrates, some SNAr reactions can proceed through a concerted mechanism where bond formation and bond-breaking occur in a single step. nih.govnih.gov The exact pathway can be influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. rsc.org For this compound, the presence of strong electron-withdrawing features strongly favors the classic SNAr pathway via a stable Meisenheimer intermediate. nih.gov
Regioselectivity in Substitution and Cross-Coupling Reactions
Regioselectivity, or the preference for reaction at one position over another, is a critical aspect of the chemistry of this compound. The two chlorine atoms are in electronically distinct environments: the C2 position is part of the pyrazine (B50134) ring and is alpha to a nitrogen atom, while the C6 position is on the benzene (B151609) ring portion.
In nucleophilic aromatic substitution (SNAr) reactions, the C2 position is generally more reactive than the C6 position. The greater electrophilicity of the C2 carbon is due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom and its ability to stabilize the negative charge of the Meisenheimer complex through resonance.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, site-selectivity is also pronounced. Research on 2,6-dichloroquinoxaline (B50164) has shown that selective mono-arylation can be achieved, with the reaction preferentially occurring at the more electronically activated C2 position. researchgate.net The greater reactivity of the C2-Cl bond towards oxidative addition to the palladium(0) catalyst is the key factor. beilstein-journals.org By carefully controlling reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively substitute the C2 position first, and then subsequently functionalize the C6 position. researchgate.netnih.gov
A study by Ali et al. demonstrated the site-selective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline, which serves as a close model for the title compound. researchgate.net The selectivity is primarily governed by electronic parameters, making the C2 position more susceptible to reaction. researchgate.net
| Reaction Type | Reagent/Catalyst System | Primary Site of Reaction | Controlling Factor |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / K₃PO₄ | C2 | Electronic Activation |
| Nucleophilic Substitution | Amine Nucleophiles | C2 | Electronic Activation |
Influence of Halogen Substituents on Reactivity
The two chlorine atoms on the this compound scaffold are not merely placeholders; they actively control the molecule's reactivity in several ways:
Activating Groups for SNAr : As discussed, the chlorine atoms are potent electron-withdrawing groups (EWGs) through their inductive effect (-I). This effect enhances the electrophilicity of the carbon atoms to which they are attached, making the ring system more susceptible to nucleophilic attack. acs.orgnih.gov
Good Leaving Groups : Chloride is an effective leaving group in SNAr reactions, facilitating the re-aromatization step after the formation of the Meisenheimer complex. udayton.edu This property is essential for the successful substitution of the chlorine atoms.
Handles for Cross-Coupling : The C-Cl bonds serve as reactive sites for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. researchgate.net This allows for the introduction of a wide variety of carbon-based substituents (aryl, alkyl, alkynyl) at the C2 and C6 positions, providing a powerful tool for structural diversification. researchgate.net
Electronic Effects on Reaction Kinetics and Thermodynamics
Kinetics : The rate of reaction, particularly for SNAr, is highly dependent on the stability of the transition state leading to the Meisenheimer complex. The electron-withdrawing nature of the quinoxaline nitrogens and the two chlorine atoms lowers the activation energy for nucleophilic attack, thus increasing the reaction rate. wikipedia.org For cross-coupling reactions, the rate of the initial oxidative addition step is influenced by the electron density at the C-Cl bond. researchgate.net
| Feature | Electronic Effect | Impact on SNAr Reaction |
|---|---|---|
| Quinoxaline Nitrogens | -I, -M (Electron Withdrawing) | Activate ring, stabilize intermediate |
| C2-Chlorine | -I (Strongly Electron Withdrawing) | Activates C2 position, acts as leaving group |
| C6-Chlorine | -I (Electron Withdrawing) | Activates C6 position, acts as leaving group |
| C3-Phenyl | -I, +/-M (Can be withdrawing or donating depending on resonance) | Modulates overall electron density |
Oxidation-Reduction Pathways
The quinoxaline ring system is redox-active, meaning it can undergo both oxidation and reduction reactions.
Reduction : The electron-deficient nature of the quinoxaline ring makes it susceptible to reduction. Electrochemical studies on related 2-substituted quinoxalines show that they can be reduced in a one-electron process to form a stable radical anion. abechem.com The reduction potential is influenced by the substituents on the ring; electron-withdrawing groups make the reduction occur at less negative potentials. abechem.com For this compound, the presence of three electron-withdrawing groups (two Cl, one phenyl) would facilitate its reduction. Chemical reduction can also be achieved using various reducing agents.
Oxidation : Oxidation of the quinoxaline core typically occurs at the nitrogen atoms to form quinoxaline-N-oxides. However, the presence of the electron-withdrawing chloro and phenyl groups would make the nitrogen lone pairs less available for oxidation, requiring stronger oxidizing agents compared to unsubstituted quinoxaline. Under harsh oxidative conditions, degradation of the ring system can occur.
Stereochemical Aspects of Derivatization Reactions
The parent molecule, this compound, is achiral. However, stereochemistry becomes an important consideration when it undergoes derivatization reactions that introduce a chiral center.
Introduction of Chirality : If this compound reacts with a chiral nucleophile or reagent, or if a reaction at a prochiral center creates a new stereocenter, a mixture of diastereomers may be formed. chemrxiv.org For example, substitution with a chiral amine would lead to two diastereomeric products.
Chiral Resolution : If a derivatization reaction results in a racemic mixture of a chiral quinoxaline derivative, separation of the enantiomers is necessary to study the properties of each. wikipedia.org This can be accomplished using techniques such as chiral column chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. chemrxiv.orgwikipedia.org
Asymmetric Synthesis : To avoid forming racemic mixtures, asymmetric synthesis strategies can be employed. This involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. nih.gov For instance, a chiral phosphoric acid catalyst has been used for the enantioselective reduction of related quinoxalines. chemrxiv.org
While achiral itself, the derivatization of this compound opens up pathways to complex chiral molecules, where control of stereochemistry is paramount. mdpi.comarxiv.org
Exploration of Advanced Applications Non Clinical
Materials Science Applications
The unique properties of the quinoxaline (B1680401) scaffold, including high electron affinity and thermal stability, make its derivatives promising candidates for various applications in materials science. The presence of two chlorine atoms and a phenyl group in 2,6-dichloro-3-phenylquinoxaline is expected to significantly influence its electronic characteristics and intermolecular interactions, rendering it a person of interest for advanced material development.
Organic Semiconductors
Quinoxaline derivatives are recognized as valuable n-type building blocks for organic semiconductors. Their electron-deficient nature facilitates electron transport, a crucial characteristic for these materials. While direct studies on the organic semiconductor properties of this compound are not readily found in the reviewed literature, the general characteristics of similar compounds suggest its potential. For instance, the incorporation of quinoxaline moieties into polymers has been shown to yield materials with good air stability and respectable charge carrier mobilities. The electron-withdrawing chloro groups on the this compound molecule would likely enhance its n-type characteristics by lowering the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron injection and transport. The phenyl group can contribute to the material's morphological stability and influence its packing in the solid state, which is a critical factor for efficient charge transport.
Electroluminescent and Optoelectronic Devices (e.g., OLEDs)
The field of organic light-emitting diodes (OLEDs) has seen significant contributions from quinoxaline-based materials, which are often used as electron transport materials or as part of the emissive layer. The high electron affinity and thermal stability of the quinoxaline core are advantageous for the longevity and efficiency of OLED devices. Research on related compounds, such as vinyl benzaldehyde (B42025) containing quinoxaline derivatives, has demonstrated their utility as emissive materials. These derivatives have been shown to exhibit green or bluish-green photoluminescence.
Although specific electroluminescence data for this compound is not available in the surveyed literature, its structural features suggest potential applicability. The dichloro and phenyl substitutions would tune the emission wavelength, potentially leading to blue or green light emission, a desirable feature for display technologies. The chlorine atoms could enhance the electron-transporting capabilities, contributing to more balanced charge injection and recombination within an OLED device, which is key to achieving high efficiency.
Fluorescent Sensors and Probes (e.g., pH sensing)
The photophysical properties of quinoxaline derivatives make them suitable for use as fluorescent sensors. The fluorescence of these compounds can be sensitive to their chemical environment, such as solvent polarity or pH. While there is no specific research detailing the use of this compound as a pH sensor, the fundamental mechanism of pH sensing in similar heterocyclic compounds often involves the protonation or deprotonation of the nitrogen atoms in the quinoxaline ring. This process can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in the fluorescence emission color or intensity. The electron-withdrawing nature of the chlorine atoms and the electronic influence of the phenyl group in this compound would modulate the basicity of the nitrogen atoms, thereby affecting its potential pH sensing range and sensitivity.
Catalysis Research
The application of quinoxaline derivatives in catalysis is another area of active research, primarily focusing on their role as ligands in metal complexes that catalyze various organic reactions.
Ligand Design for Metal Complexes
The nitrogen atoms within the quinoxaline ring possess lone pairs of electrons that can coordinate with metal centers, making quinoxaline derivatives suitable for use as ligands in coordination chemistry. The electronic and steric properties of the ligand play a crucial role in determining the stability and catalytic activity of the resulting metal complex. The specific compound this compound, with its distinct substitution pattern, offers potential as a ligand. The two nitrogen atoms can act as a bidentate chelate, and the electronic properties of the quinoxaline ring, modified by the chloro and phenyl groups, would influence the electron density at the metal center. This, in turn, can affect the catalytic activity of the complex in various transformations. However, a review of the current literature did not yield specific examples of metal complexes synthesized with this compound as a ligand.
Role in Organic Transformations
Due to the reactive nature of the C-Cl bonds, this compound can serve as a versatile building block in various organic transformations. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This enables the synthesis of more complex molecules with tailored properties for diverse applications. For example, reactions with amines, alcohols, or thiols could lead to new derivatives with potential applications in medicinal chemistry or materials science. While general synthetic routes for substituted quinoxalines are well-established, specific studies detailing the participation of this compound in a broad range of organic transformations and the properties of the resulting products are not extensively documented in the available scientific literature.
Pre-clinical Biological Activity Studies (Mechanistic and in vitro/in vivo models, excluding dosage, safety, clinical trials)
Quinoxaline derivatives are recognized for their wide range of pharmacological activities. sapub.org However, specific pre-clinical data for this compound is limited in the scientific literature. The following sections detail the available research on related quinoxaline compounds, providing context for the potential, yet unconfirmed, activities of this compound.
While the quinoxaline scaffold is a known basis for developing antibacterial agents, specific studies evaluating the antibacterial efficacy or the precise mechanism of action for this compound are not prominently available in reviewed literature. nih.govtandfonline.com The antibacterial action of some quinoxaline derivatives has been attributed to the inhibition of DNA gyrase, an essential bacterial enzyme that is not present in higher eukaryotes, making it a prime target for antibiotics. nih.govnih.gov For instance, certain nonsymmetrical 2,3-diaminoquinoxaline derivatives have shown significant antibacterial activity, with molecular docking studies suggesting they bind to the quinolone-binding site of S. aureus DNA gyrase. tandfonline.com However, research has not yet confirmed if this compound acts via this or any other antibacterial mechanism.
Quinoxaline derivatives have been investigated for their potential as antifungal agents. sapub.org For example, compounds like 2-chloro-3-hydrazinylquinoxaline (B1333903) and 3-hydrazinoquinoxaline-2-thiol (B1673409) have demonstrated noteworthy, albeit variable, efficacy against different species of Candida and Aspergillus. nih.govnih.gov These studies highlight the potential of the quinoxaline core in antifungal drug discovery. Nevertheless, specific scientific studies detailing the antifungal efficacy of this compound against pathogenic fungi could not be identified in the available literature.
The quinoxaline structure is a promising scaffold for the development of new anticancer agents, with many derivatives showing potent cytotoxic effects against various human tumor cell lines. nih.govnih.gov Research has demonstrated that certain quinoxaline compounds exhibit significant anticancer activity against cell lines such as human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7). nih.gov The mechanism of action for some of these active compounds involves the induction of apoptosis, a form of programmed cell death, and cell cycle arrest. nih.govnih.govnih.gov For example, one derivative, compound VIIIc in a referenced study, was found to arrest the cell cycle in the G2/M phase in HCT116 cells. nih.gov
Despite the broad interest in quinoxalines as anticancer agents, specific research focusing on the cytotoxicity and apoptosis-inducing capabilities of this compound was not found in the reviewed scientific literature. Therefore, its potential as an anticancer or antitumor agent remains unconfirmed.
Direct studies on the antileishmanial activity of this compound are not available in the current literature. However, significant research has been conducted on a closely related structural isomer, 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) , which provides insights into the potential of this chemical class. nih.govnih.govasm.org
Studies on LSPN329 have shown potent activity against Leishmania amazonensis. The primary mechanism of its leishmanicidal action is the induction of intense mitochondrial alterations. nih.govasm.org In the parasite's promastigote form, treatment with LSPN329 led to significant ultrastructural changes, including intense mitochondrial swelling, hyperpolarization of the mitochondrial membrane potential, and a decrease in intracellular ATP levels, ultimately leading to cellular collapse. nih.govasm.org
In in vivo studies using a murine model of cutaneous leishmaniasis, BALB/c mice infected with L. amazonensis and treated with LSPN329 showed a significant reduction in lesion thickness compared to control groups. nih.govnih.gov These findings identify 2,3-diarylsubstituted quinoxalines as promising candidates for developing new antileishmanial drugs. nih.gov While this data pertains to a structural analog, it suggests that the this compound scaffold may warrant investigation for similar properties.
Table 1: In Vitro Antileishmanial and Cytotoxic Activity of 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329)
Data sourced from studies on the analogue 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329). nih.govnih.gov
The inhibition of enzymes such as α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. scielo.brsciopen.comnih.gov While various heterocyclic compounds have been explored as potential α-glucosidase inhibitors, there is no specific information in the reviewed scientific literature regarding the evaluation of this compound for this activity. nih.govfrontiersin.org Similarly, no studies were found that investigated the inhibitory effect of this compound on peroxiredoxin-2. Therefore, its potential as an inhibitor for these or other enzymes has not been established.
Table of Mentioned Compounds
Anti-inflammatory Properties
The quinoxaline nucleus is recognized for its potential anti-inflammatory effects, and various derivatives have been synthesized and evaluated for this activity. google.comsapub.org While direct and extensive studies on the anti-inflammatory properties of this compound are not widely published, the known activities of structurally related compounds provide a strong rationale for its investigation in this area.
Research into quinoxaline-derived chalcones has indicated that the presence of chloro substituents can lead to prominent anti-inflammatory activity. researchgate.net In one study, a series of novel quinoxaline-derived chalcones were synthesized and screened for their in-vivo anti-inflammatory activity using the carrageenan-induced paw edema method. The results revealed that compounds bearing chloro groups were among the most active. researchgate.net
Furthermore, other quinoxaline derivatives, such as aminoalcohol-based quinoxalines DEQX and OAQX, have demonstrated significant anti-inflammatory and peripheral analgesic effects. These compounds were found to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov The general anti-inflammatory potential of the quinoxaline scaffold is often attributed to its ability to modulate key signaling pathways involved in the inflammatory response. nih.govmdpi.com These findings suggest that this compound is a promising candidate for further investigation into its potential anti-inflammatory effects.
Table 1: Anti-inflammatory Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
| Quinoxaline-derived chalcones (with chloro groups) | Carrageenan-induced rat paw edema | Showed significant in-vivo anti-inflammatory activity. | researchgate.net |
| DEQX (an aminoalcohol-based quinoxaline) | Mouse carrageenan peritonitis | Reduced leukocyte migration and levels of IL-1β and TNF-α. | nih.gov |
| OAQX (an aminoalcohol-based quinoxaline) | Mouse carrageenan peritonitis | Reduced leukocyte migration and levels of IL-1β and TNF-α. | nih.gov |
Other Investigated Biological Activities (e.g., antitubercular, antimalarial)
The versatility of the quinoxaline core extends to other significant biological activities, including potential antitubercular and antimalarial actions.
Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. Quinoxaline derivatives have emerged as a promising class of compounds in this regard. sapub.org A study on quinoxaline di-N-oxides revealed that substitutions on the quinoxaline ring play a crucial role in their antitubercular activity. Specifically, the presence of a substituent at the C-6 position of the quinoxaline ring was found to enhance activity. nih.gov This finding is particularly relevant for this compound, which possesses a chlorine atom at this position. The study highlighted that electron-withdrawing groups at the C-6 position are preferred for increased activity. nih.gov
Antimalarial Activity: Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. Quinoxaline-based compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Research has demonstrated that certain quinoxaline derivatives exhibit low nanomolar potency against both drug-sensitive and multidrug-resistant strains of the parasite. nih.gov While specific antimalarial data for this compound is limited, the proven antiplasmodial potential of the broader quinoxaline family suggests that it could be a valuable scaffold for the design of new antimalarial agents. nih.gov
Table 2: Investigated Biological Activities of Quinoxaline Derivatives
| Activity | Derivative Class | Key Findings | Reference |
| Antitubercular | Quinoxaline di-N-oxides | Substituents at the C-6 position, particularly electron-withdrawing groups, increase activity against Mycobacterium tuberculosis. | nih.gov |
| Antimalarial | Quinoxaline-based compounds | Demonstrated low nanomolar potency against drug-sensitive and multidrug-resistant strains of P. falciparum. | nih.gov |
Applications in Agrochemical and Fine Chemical Industries (as intermediates, excluding specific product uses falling under exclusions)
Beyond its biological activities, this compound serves as a valuable intermediate in the synthesis of more complex molecules for the agrochemical and fine chemical industries. google.com The reactivity of the chlorine atoms on the quinoxaline ring allows for further chemical modifications, making it a versatile building block.
In the agrochemical sector, 2,6-dichloroquinoxaline (B50164) is a known important intermediate in the production of the herbicide quizalofop-p-ethyl. google.com This highlights the industrial relevance of dichloroquinoxaline derivatives in the synthesis of crop protection agents. The broader class of quinoxaline derivatives has also been investigated for a range of pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. nih.gov
In the realm of fine chemicals, this compound and related compounds are considered important intermediates. google.com They can be used in the synthesis of a variety of organic compounds with applications in materials science and other specialized chemical industries. The synthesis of 2,6-dichloroquinoxaline itself has been the subject of process optimization, indicating its commercial importance. google.com
Table 3: Industrial Applications of Dichloroquinoxaline Derivatives
| Industry | Application | Specific Example/Use | Reference |
| Agrochemical | Intermediate for Herbicides | Synthesis of quizalofop-p-ethyl. | google.com |
| Fine Chemical | Synthetic Intermediate | Building block for various organic compounds. | google.com |
| Agrochemical | Pesticidal Activity | Quinoxaline derivatives have shown herbicidal, fungicidal, and insecticidal properties. | nih.gov |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
While established methods for quinoxaline (B1680401) synthesis exist, the pursuit of more efficient, selective, and environmentally benign strategies remains a paramount goal. primescholars.comnih.gov The classic approach, involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, often necessitates high temperatures and strong acid catalysts, leading to longer reaction times and potential environmental concerns. nih.govnih.gov
Future research will likely focus on the development of novel catalytic systems to overcome these limitations. The use of heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, has already shown promise in facilitating quinoxaline synthesis at room temperature with high yields and selectivity. nih.gov Further exploration of metal-free catalytic systems, including organocatalysts like nitrilotris(methylenephosphonic acid) and visible-light-promoted organo-photoredox catalysts, is anticipated to provide greener and more cost-effective alternatives. rsc.org Microwave-assisted synthesis and reactions in aqueous media are also emerging as powerful tools for accelerating reaction times and reducing the reliance on hazardous organic solvents. primescholars.comnih.gov
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
A comprehensive understanding of the behavior of 2,6-dichloro-3-phenylquinoxaline in various chemical and biological environments necessitates the use of advanced spectroscopic techniques. While standard methods like NMR, IR, and mass spectrometry provide valuable structural information, future research will increasingly rely on techniques capable of probing dynamic processes in real-time. mdpi.comjohnshopkins.edueurjchem.com
In-situ spectroscopic methods will be instrumental in monitoring reaction kinetics and identifying transient intermediates, offering a deeper understanding of reaction mechanisms. mdpi.com For instance, the use of Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping techniques, can be employed to detect and characterize reactive oxygen species and other radical intermediates generated during photoinduced processes involving quinoxaline derivatives. mdpi.comresearchgate.net
Fluorescence spectroscopy will continue to be a valuable tool, as quinoxaline moieties are known fluorophores. mdpi.com Advanced fluorescence techniques, such as time-resolved fluorescence and fluorescence anisotropy, can provide insights into the microenvironment of the molecule and its interactions with other species. The development of quinoxaline-based fluorescent probes for sensing and imaging applications is also a promising avenue for future research.
Integration of Machine Learning and AI in Compound Design and Prediction of Properties
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science, and the study of this compound will undoubtedly benefit from these computational advancements. nih.govfiveable.me ML algorithms can be trained on vast datasets of chemical structures and their associated properties to develop predictive models. nih.gov
These models can be used to predict a wide range of properties for novel quinoxaline derivatives, including their biological activity, toxicity, and physicochemical characteristics. nih.govresearchgate.net This in silico screening approach can significantly accelerate the identification of promising lead compounds for further experimental investigation, reducing the time and cost associated with traditional trial-and-error methods. cam.ac.uk For instance, ML models have been developed to predict the corrosion inhibition properties of quinoxaline derivatives and to identify potential biological targets. consensus.appresearchgate.net
Furthermore, generative ML models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be employed for de novo drug design. fiveable.me These models can generate novel molecular structures with desired properties, providing a powerful tool for exploring the vast chemical space of quinoxaline derivatives. The use of AI in predicting reaction outcomes and optimizing synthetic routes is another emerging area that holds great promise for the efficient synthesis of this compound and its analogues. cam.ac.ukdoaj.org
Exploration of Self-Assembly and Supramolecular Chemistry
The planar and electron-rich nature of the quinoxaline scaffold makes it an excellent building block for the construction of well-defined supramolecular architectures. nih.gov Future research will focus on harnessing the non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, to control the self-assembly of this compound and its derivatives into complex and functional structures.
The formation of liquid crystals, gels, and other soft materials based on quinoxaline self-assembly is an area of growing interest. These materials could find applications in areas such as organic electronics, sensing, and drug delivery. The ability of nitrogen-containing heterocycles to participate in hydrogen bonding and coordinate with metal ions further expands the possibilities for creating intricate supramolecular systems. nih.govresearchgate.net
The study of host-guest chemistry involving quinoxaline-based macrocycles is another promising direction. These macrocycles could be designed to selectively bind to specific guest molecules, leading to the development of new sensors, catalysts, and separation technologies. The use of computational modeling will be crucial in designing and predicting the structures and properties of these supramolecular assemblies.
Investigation of this compound in Advanced Material Architectures
The unique electronic and photophysical properties of the quinoxaline core make it a promising component for the development of advanced materials. msesupplies.com Future research will explore the incorporation of this compound into a variety of material architectures, including polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).
Quinoxaline-containing polymers are expected to exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. msesupplies.com The introduction of chlorine and phenyl substituents on the quinoxaline ring can be used to tune the electronic properties and influence the morphology of these polymers.
The rigid and planar structure of this compound also makes it an ideal building block for the construction of porous materials like MOFs and COFs. nih.gov These materials possess high surface areas and tunable pore sizes, making them attractive for applications in gas storage and separation, catalysis, and sensing. The functionalization of the quinoxaline unit can be used to introduce specific binding sites and enhance the performance of these materials.
Deeper Mechanistic Insights into Biological and Catalytic Activities at the Molecular Level
While numerous quinoxaline derivatives have shown promising biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. nih.gov Future research will employ a combination of experimental and computational techniques to elucidate the specific interactions between this compound derivatives and their biological targets.
Molecular docking studies can provide valuable insights into the binding modes of these compounds within the active sites of enzymes or receptors. mdpi.comrsc.org These computational predictions can then be validated through experimental techniques such as X-ray crystallography and site-directed mutagenesis. nih.gov A deeper understanding of the structure-activity relationships (SAR) will guide the rational design of more potent and selective therapeutic agents. researchgate.net
Similarly, in the realm of catalysis, detailed mechanistic studies are needed to understand how quinoxaline-based ligands and catalysts facilitate chemical transformations. nih.gov Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy can be used to identify key intermediates and transition states in the catalytic cycle. This knowledge will be crucial for the development of more efficient and selective catalysts for a wide range of organic reactions. The study of enzyme inhibition mechanisms, such as the inhibition of topoisomerases or kinases, will also be a key focus. mdpi.com
Q & A
Q. Methodological Considerations :
- Catalysts : CuCl is frequently used to accelerate cross-coupling reactions (e.g., phenylethynyl group introduction) .
- Purification : Column chromatography (e.g., Petroleum ether/EtOAc gradients) ensures high purity .
Table 1 : Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| DCQX + Phenylethynyl | 78 | 12 h | High regioselectivity | |
| Condensation | 65 | 24 h | Low-cost starting materials |
How can X-ray crystallography be employed to determine the molecular structure of this compound?
Basic Research Question
X-ray crystallography is the gold standard for resolving molecular geometry and intermolecular interactions. Key steps include:
Crystal Growth : Slow evaporation of solvents (e.g., EtOAc/hexane) to obtain single crystals.
Data Collection : High-resolution diffraction data using synchrotron or in-house sources.
Structure Refinement : SHELXL software for refining atomic positions and thermal parameters .
Q. Critical Parameters :
- Torsion Angles : The phenyl ring at C3 exhibits a dihedral angle of 11.99° with the quinoxaline plane, influencing packing .
- Intermolecular Interactions : C–H⋯π and π–π stacking stabilize the crystal lattice (Table 2).
Table 2 : Crystallographic Data for this compound Derivative
| Parameter | Value |
|---|---|
| C–H⋯π Distance (Å) | 3.621 |
| Dihedral Angle (Quinoxaline) | 49.32° (C7 phenyl) |
What experimental design considerations are critical for optimizing the synthesis of this compound under varying catalytic conditions?
Advanced Research Question
Optimization requires systematic variation of reaction parameters:
- Catalyst Screening : Compare CuCl with Pd-based catalysts for cross-coupling efficiency.
- Temperature : Elevated temperatures (e.g., 343 K) enhance reaction kinetics but may reduce selectivity .
- Solvent Polarity : Polar solvents (e.g., DMF) improve solubility of aromatic intermediates.
Q. Methodological Framework :
- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables.
- Analytical Validation : Monitor reaction progress via TLC and HPLC-MS to detect side products.
Key Insight : CuCl in chlorobenzene at 343 K achieves 78% yield with minimal byproducts .
How can researchers resolve contradictions between spectroscopic data (e.g., NMR, MS) and crystallographic results when characterizing novel derivatives?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or sample impurities. Resolution strategies include:
Cross-Validation : Repeat NMR under varying temperatures or solvent systems to detect dynamic processes.
Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare with experimental data.
High-Resolution MS : Confirm molecular ion peaks to rule out isotopic interference.
Case Study : In a this compound derivative, π–π interactions observed in crystallography were absent in solution-phase NMR, highlighting the need for multi-technique validation .
What methodological approaches are effective for analyzing intermolecular interactions in quinoxaline crystal packing?
Advanced Research Question
Intermolecular forces (e.g., halogen bonding, π–π stacking) dictate material properties. Key methods:
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., C–H⋯Cl vs. C–H⋯π) .
- Energy Frameworks (Mercury Software) : Visualize interaction networks and their relative strengths.
Example : C–H⋯π interactions (3.621 Å) and π–π stacking (3.3635 Å slippage) dominate in this compound derivatives, contributing to thermal stability .
How can regioselective substitution be achieved at the C2/C6 positions of quinoxaline derivatives?
Advanced Research Question
Regioselectivity is controlled by electronic and steric factors:
- Electron-Withdrawing Groups : Chlorine at C2 directs nucleophilic attack to C3 due to reduced electron density.
- Protecting Groups : Use tert-butyl groups to block undesired positions during synthesis.
Synthetic Protocol : DCQX reacts with aryl amines at C2 under mild conditions, preserving the C6 chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
